potassium;N-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-N-(2-phenylethyl)sulfamate
Overview
Description
Potassium;N-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-N-(2-phenylethyl)sulfamate is a complex organic compound that incorporates a sulfamate group, a phenylethyl group, and a dichlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;N-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-N-(2-phenylethyl)sulfamate typically involves multiple steps. One common method starts with the reaction of 2,4-dichlorophenol with epichlorohydrin to form 3-(2,4-dichlorophenoxy)-1,2-epoxypropane. This intermediate is then reacted with phenylethylamine to yield N-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-N-(2-phenylethyl)amine. Finally, the amine is treated with sulfamic acid and potassium hydroxide to form the desired potassium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Potassium;N-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-N-(2-phenylethyl)sulfamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The dichlorophenoxy group can be reduced to a phenoxy group.
Substitution: The sulfamate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones.
Reduction: Formation of phenoxy derivatives.
Substitution: Formation of various substituted sulfamates.
Scientific Research Applications
Potassium;N-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-N-(2-phenylethyl)sulfamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antitumor properties and potential use in cancer therapy.
Industry: Utilized in the production of herbicides and pesticides due to its ability to inhibit plant growth.
Mechanism of Action
The mechanism of action of potassium;N-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-N-(2-phenylethyl)sulfamate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The dichlorophenoxy group is crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenoxy)propionic acid: A related compound used as a herbicide.
N-(2-Phenylethyl)-N-(2,4-dichlorophenoxy)acetamide: Another compound with similar structural features.
Uniqueness
Potassium;N-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-N-(2-phenylethyl)sulfamate is unique due to its combination of a sulfamate group with a dichlorophenoxy and phenylethyl group. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
potassium;N-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-N-(2-phenylethyl)sulfamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2NO5S.K/c18-14-6-7-17(16(19)10-14)25-12-15(21)11-20(26(22,23)24)9-8-13-4-2-1-3-5-13;/h1-7,10,15,21H,8-9,11-12H2,(H,22,23,24);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STVACTNAKJGKKP-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC(COC2=C(C=C(C=C2)Cl)Cl)O)S(=O)(=O)[O-].[K+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2KNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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